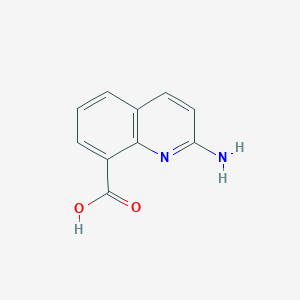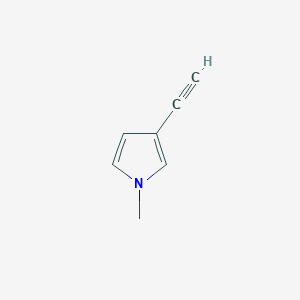
1H-Pyrrole, 3-ethynyl-1-methyl-
Descripción general
Descripción
1H-Pyrrole, 3-ethynyl-1-methyl- is a heterocyclic organic compound that features a pyrrole ring substituted with an ethynyl group at the third position and a methyl group at the first position
Métodos De Preparación
The synthesis of 1H-Pyrrole, 3-ethynyl-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpyrrole with an appropriate ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, followed by the addition of an ethynyl halide to introduce the ethynyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
1H-Pyrrole, 3-ethynyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents depending on the desired transformation. Major products formed from these reactions include substituted pyrroles, carbonyl compounds, and reduced derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 3-ethynyl-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mecanismo De Acción
The mechanism by which 1H-Pyrrole, 3-ethynyl-1-methyl- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1H-Pyrrole, 3-ethynyl-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-methyl-: Lacks the ethynyl group, resulting in different reactivity and applications.
1H-Pyrrole, 3-ethynyl-: Lacks the methyl group at the first position, which can affect its electronic properties and reactivity.
1H-Pyrrole, 1-methyl-:
The presence of both the ethynyl and methyl groups in 1H-Pyrrole, 3-ethynyl-1-methyl- makes it unique, providing a balance of electronic properties and reactivity that can be advantageous in various applications.
Propiedades
IUPAC Name |
3-ethynyl-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-3-7-4-5-8(2)6-7/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQLGAMKNQUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)
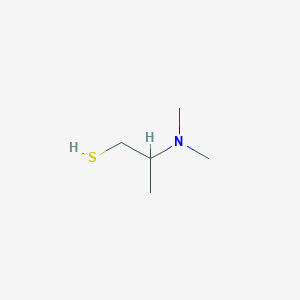
![1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3277682.png)
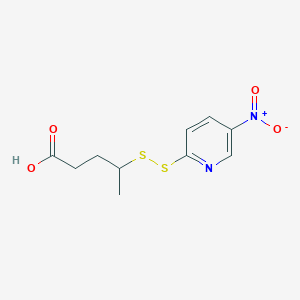

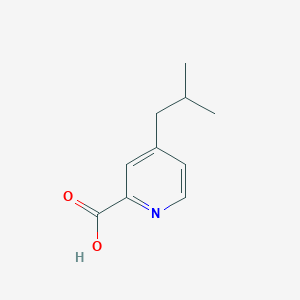
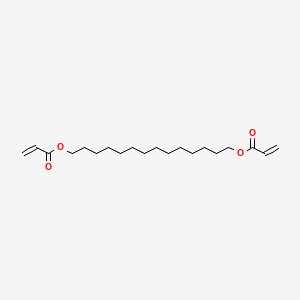

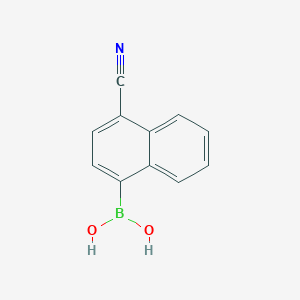
![7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-](/img/structure/B3277727.png)



